
N-(5-Dimethoxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(5-Dimethoxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide” is a chemical compound with the formula C13H20N2O3 . It is a heterocyclic compound, which means it contains atoms of at least two different elements as part of its ring structure .
Molecular Structure Analysis
The molecular weight of this compound is 252.31 . The exact structure is not provided in the search results, but it can be inferred from the name and formula that it contains a pyridine ring with a dimethoxymethyl group attached, as well as a 2,2-dimethyl-propionamide group .Applications De Recherche Scientifique
Activation of Dioxygen by a Mononuclear Non-heme Iron Complex : This study discusses the reaction of an iron(II) complex, supported by a ligand similar to "N-(5-Dimethoxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide", with dioxygen. The formation of a Fe(III)(OOH) complex in this reaction is significant as it mimics the reductive activation of O2 by enzymatic systems, which is a crucial process in biological systems (Martinho, Blain, & Banse, 2010).
Inhibitors in Leukotriene Synthesis : Another study describes the development of a compound structurally related to "this compound" as a potent and selective inhibitor of leukotriene synthesis. This has implications in the treatment of asthma and other inflammatory conditions (Hutchinson et al., 2009).
Synthesis of Central Ring Systems in Antibiotics : The synthesis of central ring systems, such as the pyridine derivative, which is crucial in the total synthesis of macrocyclic antibiotics, was explored in another study. This showcases the potential of "this compound" in contributing to the development of new antibiotics (Okumura et al., 1998).
Antidepressant and Nootropic Agents : Another research highlights the synthesis of compounds related to "this compound" and their evaluation as potential antidepressant and nootropic agents. This indicates the compound's potential relevance in the development of central nervous system (CNS) active agents (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Safety and Hazards
This compound is classified as a warning signal word class . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray, and using personal protective equipment as required . It’s also recommended to handle this compound only in a well-ventilated area and to avoid release to the environment .
Propriétés
IUPAC Name |
N-[5-(dimethoxymethyl)pyridin-2-yl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-13(2,3)12(16)15-10-7-6-9(8-14-10)11(17-4)18-5/h6-8,11H,1-5H3,(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNWRRORVRRBOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC=C(C=C1)C(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640089 |
Source


|
| Record name | N-[5-(Dimethoxymethyl)pyridin-2-yl]-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898561-69-8 |
Source


|
| Record name | N-[5-(Dimethoxymethyl)-2-pyridinyl]-2,2-dimethylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898561-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[5-(Dimethoxymethyl)pyridin-2-yl]-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

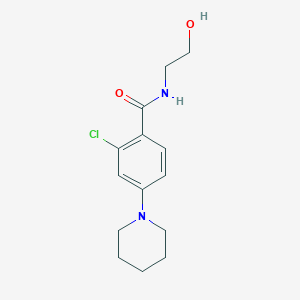

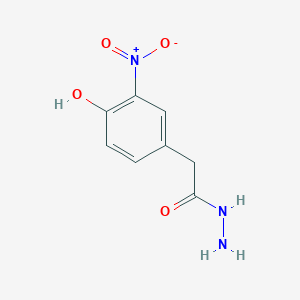
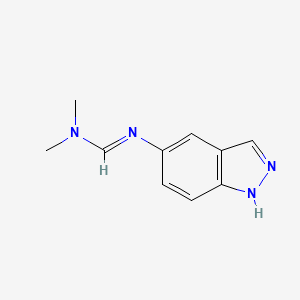

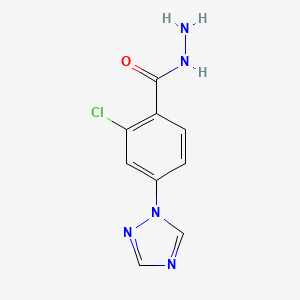
![5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethanol](/img/structure/B1324929.png)
![Ethyl 6-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1324930.png)

![2-[2-(tert-Butoxycarbonyl)tetrahydro-1(2H)-pyridazinyl]-2-phenylacetic acid](/img/structure/B1324933.png)


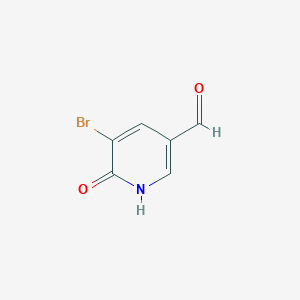
![6,8-Dichloroimidazo[1,2-a]pyridine](/img/structure/B1324943.png)